

Technical Support Center: ABBV-712 Myocardial Toxicity in Animal Models

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Compound of Interest		
Compound Name:	ABBV-712	
Cat. No.:	B15611606	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the myocardial toxicity of **ABBV-712** in animal models.

Troubleshooting Guide

Q1: We are observing acute myocardial necrosis in rats treated with **ABBV-712**. Is this expected, and what is the likely cause?

A: Yes, observation of myocardial necrosis in rats with the experimental TYK2 inhibitor **ABBV-712** has been reported.[1] Investigative studies suggest this is not due to direct cytotoxicity on cardiomyocytes.[1] Instead, the pathology is linked to off-target effects leading to acute vasodilation, tachycardia, and increased cardiac contractility.[1]

Q2: Our in vitro assays using human iPSC-derived cardiomyocytes show no direct cytotoxicity with **ABBV-712**. Why are we still seeing cardiac pathology in our in vivo rat models?

A: This discrepancy is consistent with published findings. The myocardial toxicity observed in rats is not believed to be a result of direct action on heart muscle cells.[1] The mechanism is attributed to compound-related effects on vascular relaxation mediated by the endothelium, causing hemodynamic changes that stress the heart.[1]

Q3: We are seeing significant hemodynamic changes (decreased blood pressure, increased heart rate) in our telemetry-instrumented rats. How can we confirm if this is linked to the



observed myocardial damage?

A: To establish a mechanistic link, you can co-administer a beta-blocker like atenolol with **ABBV-712**. In a key study, pre-dosing with atenolol prevented both the hemodynamic changes (decreased mean arterial pressure and increased heart rate) and the subsequent myocardial necrosis induced by **ABBV-712**.[1] This would suggest the cardiac pathology is a consequence of the hemodynamic stress.

Q4: What is the proposed off-target mechanism for the observed vasodilation?

A: The vasodilation is thought to be an endothelium-mediated effect on vascular relaxation.[1] Off-target pharmacology screening was performed to identify the specific molecular targets responsible for this effect, though the specific off-target was not explicitly named in the initial abstract.[1]

Frequently Asked Questions (FAQs)

Q1: What is **ABBV-712**?

A: **ABBV-712** is a selective and orally active inhibitor of Tyrosine kinase 2 (TYK2).[2] TYK2 is a member of the JAK family of kinases and is involved in immune and inflammatory signaling pathways, making it a therapeutic target for autoimmune diseases.[3][4]

Q2: What were the key findings regarding ABBV-712 and myocardial toxicity in animal models?

A: In rats, **ABBV-712** was found to cause myocardial necrosis. This was linked to off-target effects causing acute vasodilation, tachycardia, and increased cardiac contractility, rather than direct cardiotoxicity.[1]

Q3: In which animal model was this myocardial toxicity observed?

A: The primary studies observing myocardial toxicity were conducted in rats.[1] To further investigate the mechanism, TYK2 knockout mice were also used to evaluate hemodynamic effects compared to wild-type animals.[1]

Q4: Has the direct effect of **ABBV-712** on cardiomyocytes been evaluated?



A: Yes, in vitro studies using human-induced pluripotent stem cell-derived cardiomyocytes were conducted and demonstrated no direct cytotoxicity.[1]

Q5: What is the proposed signaling pathway for ABBV-712-induced myocardial toxicity?

A: The proposed pathway is indirect. **ABBV-712** is thought to act on an off-target receptor in the vascular endothelium, leading to vasodilation. This causes a compensatory increase in heart rate and contractility, which in turn leads to myocardial necrosis.

Quantitative Data Summary

Table 1: Hemodynamic Effects of ABBV-712 in Rats

Parameter	Effect of ABBV-712	Effect of ABBV-712 + Atenolol
Mean Arterial Pressure	Decreased	Prevented Decrease
Heart Rate	Increased	Prevented Increase

Source: Data compiled from findings reported in Toxicological Sciences.[1]

Table 2: Pathological Findings in Rats

Treatment Group	Myocardial Necrosis
ABBV-712	Observed
ABBV-712 + Atenolol	Prevented

Source: Data compiled from findings reported in Toxicological Sciences.[1]

Experimental Protocols

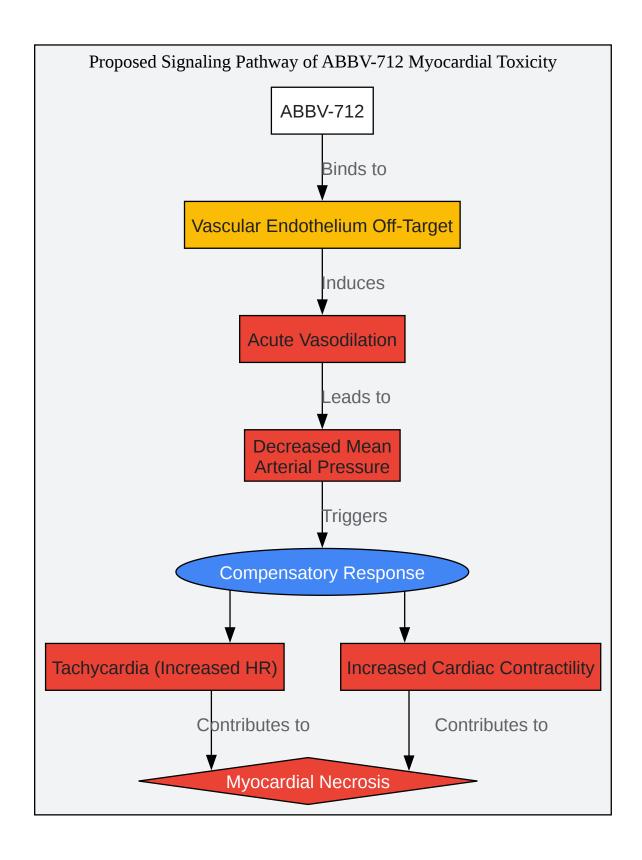
- 1. In Vivo Hemodynamic and Cardiac Pathology Assessment in Rats:
- Animal Model: Telemetry-instrumented rats.



- Drug Administration: ABBV-712 was administered to the rats. A separate group was predosed with the beta-blocker atenolol before receiving ABBV-712.
- Hemodynamic Monitoring: Hemodynamic parameters, including mean arterial pressure and heart rate, were continuously monitored using telemetry.
- Pathological Evaluation: Following the treatment period, hearts were collected for histopathological analysis to assess for myocardial necrosis.
- 2. In Vitro Cardiomyocyte Cytotoxicity Assay:
- Cell Model: Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
- Treatment: hiPSC-CMs were exposed to ABBV-712.
- Endpoint: Assessment of cytotoxicity to determine if ABBV-712 has a direct toxic effect on heart muscle cells.
- 3. In Vitro Vascular Relaxation Assay:
- Tissue Model: Isolated rat aorta.
- Method: The effect of ABBV-712 on the relaxation of the aortic tissue was measured to
 evaluate its impact on vascular tone. This was performed to understand the compound's role
 in vasodilation.
- 4. Off-Target Pharmacology Screening:
- Methodology: Binding and inhibition screening assays were conducted to evaluate the
 interaction of ABBV-712 with a panel of potential off-target proteins. This was done to
 identify the molecular mechanism behind the observed vascular effects.

Visualizations

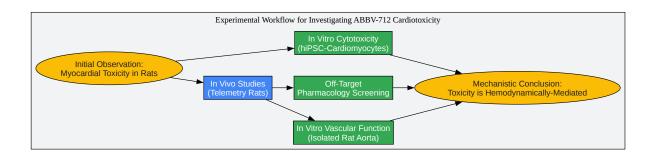




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Caption: Proposed mechanism of ABBV-712-induced myocardial toxicity.





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Caption: Workflow of the investigation into **ABBV-712** cardiotoxicity.

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